2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide
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Overview
Description
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a methylthio-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using electrophilic aromatic substitution reactions.
Attachment of the methylthio-substituted benzyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the benzyl moiety is replaced by the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving oxadiazole derivatives.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methylthio group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide
- 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide
Uniqueness
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with molecular targets.
Properties
IUPAC Name |
2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-25-15-7-5-12(6-8-15)11-20-16(23)10-17-21-22-18(24-17)13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWKVQWBXFSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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